molecular formula C27H24O5 B12220331 tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12220331
M. Wt: 428.5 g/mol
InChI Key: XEIYIHOFFOFZDR-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that features a tert-butyl ester group This compound is notable for its unique structural properties, which include a biphenyl moiety and a benzofuran ring

Properties

Molecular Formula

C27H24O5

Molecular Weight

428.5 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C27H24O5/c1-27(2,3)32-25(28)17-30-21-13-14-22-23(16-21)31-24(26(22)29)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-16H,17H2,1-3H3/b24-15-

InChI Key

XEIYIHOFFOFZDR-IWIPYMOSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and benzofuran moieties can engage in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to its combination of biphenyl, benzofuran, and ester functionalities.

Biological Activity

The compound tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H23O4C_{20}H_{23}O_4 with a molecular weight of approximately 335.4 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Properties

Research indicates that compounds containing benzofuran structures often exhibit antioxidant activity. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially increasing its ability to scavenge free radicals and protect cells from oxidative stress.

Anticancer Activity

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties.

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)18

The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study 1: In Vitro Analysis

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress-induced apoptosis.

Case Study 2: In Vivo Efficacy

An animal model study assessed the efficacy of the compound in inhibiting tumor growth. Mice implanted with tumor cells showed a significant reduction in tumor size after administration of the compound compared to controls. Histological analyses indicated increased apoptosis and reduced proliferation markers in treated tumors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.